

Structural Validation Guide: 5-Bromo-2-(4-bromophenyl)pyridine

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Compound of Interest

Compound Name: 5-Bromo-2-(4-bromophenyl)pyridine

CAS No.: 183619-13-8

Cat. No.: B3394484

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CAS: 100851-64-5 Formula: C₁₁H₇Br₂N Molecular Weight: 312.99 g/mol

Executive Summary

In Suzuki-Miyaura cross-coupling reactions involving 2,5-dibromopyridine, controlling regioselectivity is the primary challenge. The C2 position is more electron-deficient and reactive, but over-reaction to the C2,C5-bis(aryl) product is a common failure mode. This guide defines the specific NMR signatures required to confirm the C2-mono-arylation while ruling out the C5-isomer and bis-coupled impurities.

Molecular Architecture & Proton Assignment

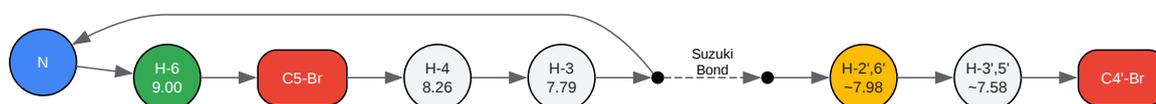
To interpret the spectrum, we must first define the spin systems. The molecule consists of two distinct aromatic domains:

- Pyridine Ring (Protons H-3, H-4, H-6): An AMX spin system (or ABX depending on field strength) characterized by large ortho-couplings () and smaller meta-couplings ().

- Phenyl Ring (Protons H-2', H-3', H-5', H-6'): An AA'BB' spin system typical of 1,4-disubstituted benzenes, appearing as two "pseudo-doublets" (roof-top effect).

Visualization of Spin Systems

The following diagram maps the proton environments to their specific chemical shifts.



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Figure 1: Proton assignment map for **5-Bromo-2-(4-bromophenyl)pyridine**. Chemical shifts () are in ppm.^{[1][2]}

Experimental Data & Analysis

Solvent: CDCl₃

(Chloroform-d) Frequency: 300-400 MHz Concentration: 10-15 mg/0.6 mL

The following data is synthesized from literature precedents for Suzuki coupling products of 2,5-dibromopyridine [1, 2].

Table 1: Chemical Shift Assignments

Proton	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-6	9.00	Doublet (d)	1H	2.1	Diagnostic Peak. Most downfield due to adjacency to Nitrogen and ortho-Br effect. Only shows small meta-coupling to H-4.
H-4	8.26	dd	1H	8.7, 2.1	Deshielded by ortho-Br. Shows large ortho-coupling to H-3 and small meta-coupling to H-6.
H-2', 6'	7.98	Doublet (d)*	2H	~8.5	AA'BB' System. Ortho to the

					pyridine ring. Deshielded by the pyridine ring current.
H-3	7.79	Doublet (d)	1H	8.8	Ortho to the aryl ring. Shielded relative to H- 4/H-6.
H-3', 5'	7.54 - 7.61	Multiplet (m)	2H	-	AA'BB' System. Ortho to the phenyl- bromine. Upfield relative to H- 2'/6'. ^{[3][4][5]}

*Note: The phenyl ring protons appear as doublets but are formally an AA'BB' second-order system. At lower fields (300 MHz), they may appear as "roofed" doublets.

Comparative Analysis: Purity & Identity

The most critical task is distinguishing the target molecule from the starting material and the bis-arylated byproduct.

Scenario A: Target vs. Starting Material (2,5-Dibromopyridine)

Unreacted starting material is a common impurity.

- Target (Product): H-6 appears at 9.00 ppm. The presence of the aryl ring at C2 deshields the system and changes the magnetic environment.
- Starting Material: H-6 appears upfield at ~8.50 ppm.

- Differentiation: Look for the disappearance of the 8.50 ppm doublet. If both 9.00 and 8.50 are present, the reaction is incomplete.

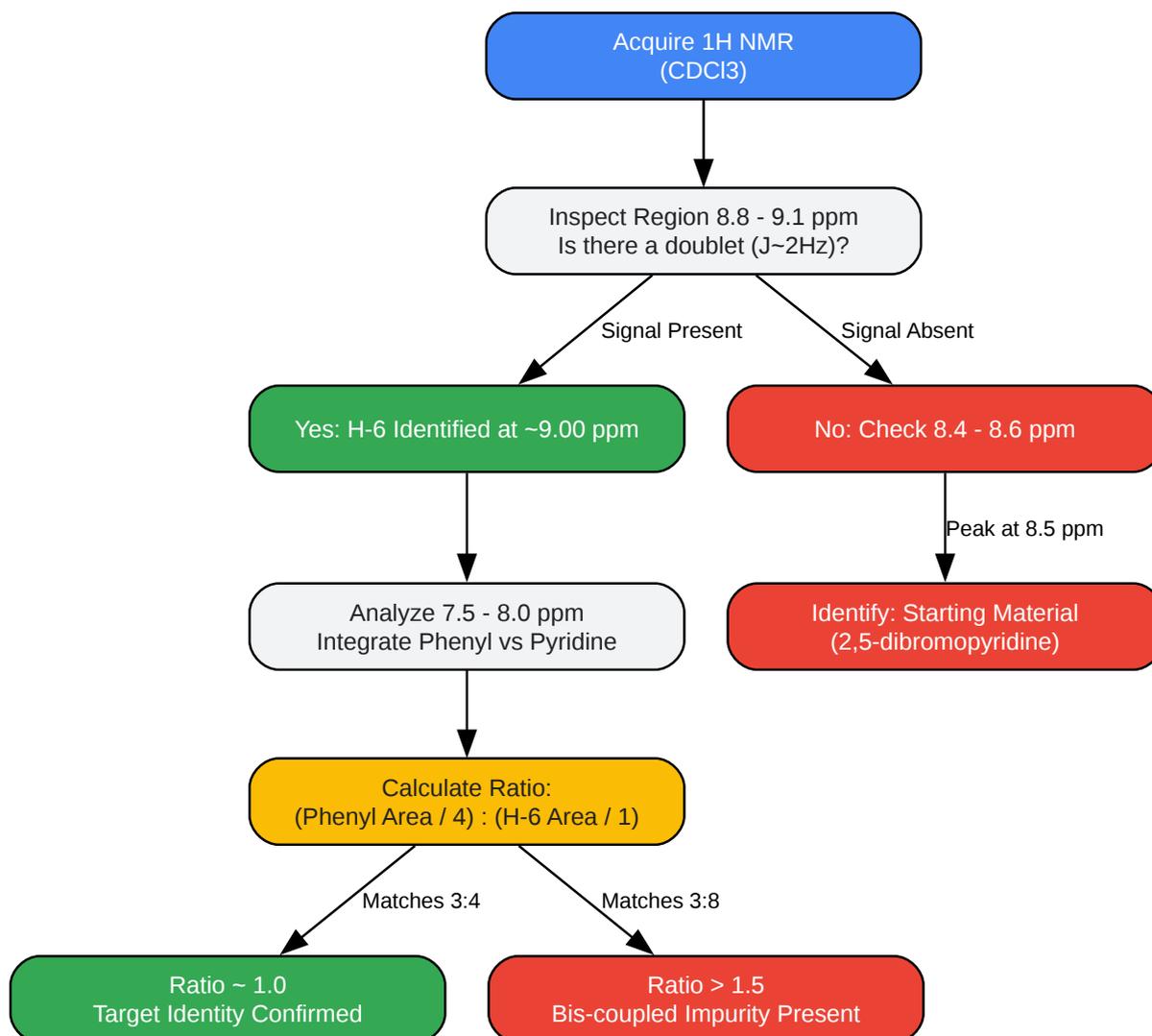
Scenario B: Target vs. Bis-Product (2,5-bis(4-bromophenyl)pyridine)

Over-reaction leads to arylation at both C2 and C5 positions.

- Key Indicator 1 (Integration):
 - Target: Ratio of Pyridine protons (3H) to Phenyl protons (4H) is 3:4.
 - Bis-Product: Ratio of Pyridine protons (3H) to Phenyl protons (8H) is 3:8.
- Key Indicator 2 (H-6 Multiplicity & Shift):
 - Target: H-6 is a doublet (ngcontent-ng-c1989010908="" _ngghost-ng-c666086395="" class="inline ng-star-inserted"> Hz) at 9.00 ppm. It is adjacent to a Bromine.[\[2\]](#)[\[6\]](#)[\[7\]](#)
 - Bis-Product: H-6 is adjacent to a Phenyl ring. While still a singlet/doublet, the shift will change, and the distinct H-4 (dd) pattern of the 5-bromo-pyridine core will be lost, replaced by a pattern reflecting the 2,5-diaryl substitution.

Decision Tree for Analysis

Use this workflow to validate your spectrum.



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Figure 2: Logic flow for spectral validation.

Experimental Protocol for Optimal Resolution

To ensure the coupling constants (

) are resolved (critical for seeing the 2.1 Hz meta-coupling on H-6), follow this protocol:

- Sample Prep: Dissolve 10-15 mg of the solid in 0.6 mL of high-quality CDCl_3 (99.8% D).

- Filtration: If the solution is cloudy (common with boronic acid byproducts), filter through a small plug of cotton or glass wool into the NMR tube. Suspended solids cause line broadening.
- Shimming: Focus on Z1 and Z2 shims. The H-6 doublet is a fine splitting; poor shimming will blur it into a singlet, making assignment difficult.
- Acquisition:
 - Spectral Width: -1 to 14 ppm.
 - Scans: 16 (minimum) to 64 (optimal for clean baseline).
 - Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the isolated H-6 proton.

References

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